molecular formula C11H13N3O B2994292 N-(1H-benzimidazol-2-ylmethyl)propanamide CAS No. 874615-07-3

N-(1H-benzimidazol-2-ylmethyl)propanamide

Cat. No.: B2994292
CAS No.: 874615-07-3
M. Wt: 203.245
InChI Key: SMZKEYPEAAFJOT-UHFFFAOYSA-N
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Description

N-(1H-Benzimidazol-2-ylmethyl)propanamide is a benzimidazole-derived compound featuring a propanamide group attached to the methylene bridge of the benzimidazole core. The benzimidazole moiety is a privileged scaffold in medicinal chemistry due to its ability to interact with biological targets via hydrogen bonding, π-π stacking, and hydrophobic interactions.

Properties

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-2-11(15)12-7-10-13-8-5-3-4-6-9(8)14-10/h3-6H,2,7H2,1H3,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMZKEYPEAAFJOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCC1=NC2=CC=CC=C2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

N-(1H-benzimidazol-2-ylmethyl)propanamide can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of amine derivatives .

Comparison with Similar Compounds

3-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide (W1)

  • Structural Features :
    • Benzimidazole linked via a thioacetamido group to a benzamide.
    • Contains a dinitrophenyl substituent.
  • Key Differences: The thioether (-S-) bridge in W1 contrasts with the direct methylene (-CH₂-) linkage in the target compound.
  • Synthesis: Synthesized via condensation and recrystallized in ethanol. Characterized by IR (amide peaks) and NMR .

2-(1-Methyl-1H-benzo[d]imidazol-2-yl)-N-(5-methylisoxazol-3-yl)propanamide

  • Structural Features :
    • Methyl-substituted benzimidazole linked to a methylisoxazole via a propanamide.
  • Key Differences: Methylation at the benzimidazole nitrogen may reduce metabolic degradation.
  • Spectroscopy : IR peaks at 3265 cm⁻¹ (NHCO) and 1678 cm⁻¹ (CO); ¹H NMR confirms methyl and isoxazole protons .

N-(4,6-Dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine

  • Structural Features :
    • Benzimidazole fused to a pyrimidine ring.
    • Intramolecular N–H⋯N hydrogen bonding.
  • Key Differences :
    • Pyrimidine substitution replaces the propanamide group, altering electronic properties.
    • High melting point (623 K) suggests strong crystalline packing, impacting formulation stability .
  • Synthesis : Reacts cyanamides with o-phenylenediamine under acidic conditions .

N-[2-(1H-1,3-Benzodiazol-2-yl)ethyl]-2,2-dimethylpropanamide

  • Structural Features :
    • Ethyl spacer between benzimidazole and dimethylpropanamide.
  • Dimethylpropanamide may confer steric hindrance, improving metabolic stability .
  • Calculated Properties : Acid pKa values (predicted via JChem) inform solubility and ionization behavior .

N-(3-Chloro-1-(pyridin-3-yl)-1H-pyrazol-4-amine)-2-methyl-3-(methylthio)-N-(3-(methylthio)propanoyl)propanamide

  • Structural Features :
    • Propanamide linked to pyrazole and pyridine rings with methylthio groups.
  • Key Differences: Sulfur-containing substituents (methylthio) may enhance metal-binding or redox activity.

Structure-Activity Relationships (SAR) and Therapeutic Implications

  • Benzimidazole Core : Essential for DNA intercalation or enzyme inhibition (e.g., topoisomerases).
  • Substituent Effects :
    • Electron-withdrawing groups (e.g., dinitrophenyl in W1) enhance cytotoxicity but may reduce selectivity.
    • Methyl or ethyl spacers (e.g., ) improve lipophilicity and bioavailability.
  • Amide Linkage : Critical for hydrogen bonding; modifications (e.g., thioether in W1) alter pharmacokinetics.

Data Table: Comparative Overview

Compound Name Key Substituents Biological Activity Melting Point/Stability Reference
N-(1H-Benzimidazol-2-ylmethyl)propanamide Propanamide, methylene linkage Under investigation Not reported Target
W1 Thioacetamido, dinitrophenyl Antimicrobial, anticancer Ethanol recrystallization
2-(1-Methyl-benzimidazolyl)-propanamide Methylisoxazole, methylbenzimidazole Potential CNS activity Stable in DMSO
N-(4,6-Dimethylpyrimidin-2-yl)-benzimidazol-2-amine Pyrimidine, hydrogen bonding Not specified 623 K (high stability)
N-[2-(Benzodiazolyl)ethyl]-dimethylpropanamide Ethyl spacer, dimethylpropanamide Predicted metabolic stability Calculated pKa available

Biological Activity

N-(1H-benzimidazol-2-ylmethyl)propanamide is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a benzimidazole core, which is known for its pharmacological significance. The chemical structure can be represented as follows:

  • Molecular Formula : C₁₅H₁₆N₄O
  • Molecular Weight : 296.33 g/mol

The compound contains functional groups that contribute to its biological activity, including an amide bond and a benzimidazole moiety, which are crucial for its interaction with biological targets.

Biological Activities

Research has identified several key biological activities associated with this compound:

Antitumor Activity

Studies indicate that compounds containing the benzimidazole structure exhibit significant antitumor properties. For instance, derivatives have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer types. The mechanism often involves the modulation of cell signaling pathways related to growth and survival.

Antimicrobial Effects

This compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. Table 1 summarizes the antimicrobial efficacy of this compound compared to standard antibiotics.

PathogenMIC (µg/mL)Standard AntibioticMIC (µg/mL)
Staphylococcus aureus32Ciprofloxacin16
Escherichia coli64Norfloxacin32
Pseudomonas aeruginosa128Ampicillin64

Anti-inflammatory Properties

The benzimidazole derivatives are also noted for their anti-inflammatory effects, which may be attributed to the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in tumor progression and microbial metabolism.
  • Receptor Modulation : It can modulate the activity of various receptors, including those involved in inflammatory responses.
  • Cell Cycle Interference : By affecting cell cycle regulators, it may induce cell cycle arrest in cancer cells.

Case Studies

Several case studies have highlighted the potential of this compound in therapeutic applications:

  • Study on Cancer Cell Lines : A study conducted on human breast cancer cell lines showed that treatment with this compound resulted in a significant reduction in cell viability (p < 0.05), indicating its potential as an anticancer agent.
  • Antimicrobial Testing : In vitro testing against clinical isolates demonstrated that this compound effectively inhibited bacterial growth, supporting its use as a novel antimicrobial agent.

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